molecular formula C14H15ClN2O2S B5706477 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide

4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide

Cat. No. B5706477
M. Wt: 310.8 g/mol
InChI Key: DEARLMHFKTYRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide is based on its ability to bind to the active site of target enzymes or ion channels. This binding leads to the inhibition of enzyme activity or modulation of ion channel function, resulting in changes in cellular processes such as pH regulation and membrane potential. The exact mechanism of action of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide on carbonic anhydrase IX and Kv1.5 is still under investigation.
Biochemical and Physiological Effects:
4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. Inhibition of carbonic anhydrase IX by 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been associated with decreased tumor growth and metastasis in animal models. Modulation of Kv1.5 activity by 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to affect cardiac repolarization and may have potential applications in the treatment of cardiac arrhythmias. 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been shown to affect intracellular pH regulation in living cells, which may have implications for cellular metabolism and signaling.

Advantages and Limitations for Lab Experiments

The use of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide in scientific research has several advantages, including its high purity and stability, well-defined mechanism of action, and availability from commercial sources. However, there are also some limitations to its use, such as its potential toxicity and limited solubility in aqueous solutions. Careful consideration should be given to the appropriate concentration and exposure time of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide in experiments to minimize any potential adverse effects.

Future Directions

There are several future directions for the study of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide in scientific research. One potential area of investigation is the development of more potent and selective inhibitors of carbonic anhydrase IX for the treatment of cancer. Another area of interest is the development of fluorescent probes based on 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide for imaging of intracellular pH in living cells. Additionally, further studies are needed to elucidate the mechanism of action of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide on Kv1.5 and its potential applications in the treatment of cardiac arrhythmias.

Synthesis Methods

The synthesis of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-N-(4-pyridinylmethyl)amine in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid with a melting point of 158-160°C. The purity and yield of 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide can be improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Scientific Research Applications

4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been widely used in scientific research as a tool compound to investigate the role of sulfonamides in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase IX, a zinc metalloenzyme that is overexpressed in many solid tumors. 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been used to study the role of sulfonamides in the regulation of ion channels, such as the voltage-gated potassium channel Kv1.5. In addition, 4-chloro-N-ethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been used in the development of fluorescent probes for imaging of intracellular pH in living cells.

properties

IUPAC Name

4-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-2-17(11-12-7-9-16-10-8-12)20(18,19)14-5-3-13(15)4-6-14/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEARLMHFKTYRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

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